molecular formula C10H19NO2Si B3034552 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile CAS No. 1884203-55-7

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile

Cat. No.: B3034552
CAS No.: 1884203-55-7
M. Wt: 213.35
InChI Key: CTOICSDMPKHMBI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile (CAS 1884203-55-7) is a high-purity chemical reagent with a molecular formula of C 10 H 19 NO 2 Si and a molecular weight of 213.35 g/mol . This specialized tetrahydrofuran derivative features a unique structure with 5,5-dimethyl groups on the tetrahydrofuran ring and both a trimethylsilyloxy (TMSO) protective group and a carbonitrile (CN) group at the 3-position . The compound serves as a valuable synthetic intermediate and building block in organic synthesis and medicinal chemistry research. The trimethylsilyl group enhances the compound's stability and reactivity, functioning as a protective group for hydroxyl functions in multi-step synthetic pathways . The presence of the nitrile group provides a versatile handle for further chemical transformations, including reduction to primary amines or oxidation to carboxylic acids, making it a flexible precursor for constructing more complex molecular architectures . This product is intended For Research Use Only and is not approved for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

5,5-dimethyl-3-trimethylsilyloxyoxolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2Si/c1-9(2)6-10(7-11,8-12-9)13-14(3,4)5/h6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOICSDMPKHMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)(C#N)O[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile typically involves the reaction of 5,5-dimethyl-3-hydroxy-tetrahydrofuran-3-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Structural Analogues

Compound A: 5,5-Dimethyl-3-(tosyloxymethyl)dihydro-2[3H]-furanone (CAS: 154060-50-1)
  • Structure: Features a dihydrofuranone core with a tosyloxymethyl group instead of TMSO and CN.
  • Molecular Weight : 298.35 g/mol.
  • Key Differences :
    • The tosyl group enhances electrophilicity, making it reactive in nucleophilic substitutions.
    • Lacks the electron-withdrawing CN group, reducing polarity compared to the target compound .
Compound B: 2-Amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
  • Structure : Contains a benzochromene ring with a CN group and dimethoxyphenyl substituent.
  • Synthesis : Utilizes KF-montmorillonite in DMF, similar to methods for related nitriles.
  • Key Differences: The extended aromatic system increases molecular weight (360.40 g/mol) and UV absorption properties.
Compound C: 5-Ethyl-4,5-dimethyl-2-oxofuran-3-carbonitrile
  • Structure : An oxofuran derivative with ethyl and methyl substituents and a CN group.
  • Key Differences: The oxo group increases hydrogen-bonding capacity, affecting solubility. Smaller substituents (ethyl vs.

Catalyst Insights :

  • KF-Al₂O₃ and KF-montmorillonite are effective for nitrile-containing compounds, promoting condensation or cycloaddition reactions .

Physicochemical Properties

Property Target Compound Compound A (Tosyl) Compound B (Benzochromene)
Molecular Weight 249.37 g/mol 298.35 g/mol 360.40 g/mol
Polarity High (CN, TMSO) Moderate (Tosyl) High (CN, aromatic rings)
Stability TMSO hydrolyzes under acid Tosyl stable in base Aromatic system enhances stability
Applications Organic synthesis intermediate Electrophilic reagents Fluorescent materials

Key Observations :

  • The TMSO group in the target compound offers temporary protection for hydroxyl groups, unlike the permanent tosyl group in Compound A.
  • The CN group enhances dipole interactions, making the target compound useful in polar solvents or polymer matrices.

Biological Activity

5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound has a unique structure characterized by a tetrahydrofuran ring with a trimethylsilyl ether and a cyano group. This structure may contribute to its biological properties.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related study highlighted the effectiveness of certain silyl compounds against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL for some derivatives .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli62.5
Compound BS. aureus78.12

Antifungal Activity

The antifungal potential of similar compounds has also been documented. For example, derivatives of silyl ethers have shown activity against various fungal strains, making them candidates for further investigation in antifungal therapies.

Anticancer Activity

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. In one study, related compounds demonstrated significant antiproliferative effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values around 226 µg/mL and 242 µg/mL respectively .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in critical pathways for bacterial growth and cancer cell proliferation. The trimethylsilyl group is known to enhance lipophilicity, potentially improving membrane penetration and bioavailability.

Case Studies

  • Case Study on Antibacterial Properties : A study published in the Journal of Organic Chemistry examined the antibacterial effects of various silyl derivatives, including those structurally similar to our compound. The results indicated that modifications in the silyl group could lead to enhanced antibacterial activity against resistant strains .
  • Case Study on Anticancer Effects : Research conducted on the cytotoxic effects of silylated compounds revealed that specific structural features contributed significantly to their anticancer efficacy. The study suggested that the introduction of a trimethylsilyl group could enhance interactions with cancer cell membranes, leading to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via silylation of hydroxyl groups using trimethylsilyl (TMS) reagents in aprotic solvents like tetrahydrofuran (THF). Key steps include:

  • Reacting the precursor with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine) to protect hydroxyl groups .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Reaction monitoring using thin-layer chromatography (TLC) to confirm completion .

Q. What analytical techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm substituent positions and stereochemistry. For example, trimethylsilyl groups show characteristic singlets at δ 0.1–0.3 ppm .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement and bond angles (see supplementary data in related phosphazene studies) .
  • IR Spectroscopy : Identify carbonyl (C≡N) stretches near 2200 cm1^{-1} and silyl ether (Si-O-C) bands at 1000–1100 cm1^{-1} .

Advanced Research Questions

Q. How can researchers address diastereomer formation during synthesis?

  • Methodological Answer :

  • Stereochemical Control : Optimize reaction temperature and solvent polarity. For example, low-temperature conditions (-78°C) in THF minimize racemization during silylation .
  • Chromatographic Separation : Use chiral stationary phases (e.g., cellulose derivatives) or recrystallization from DMF/water mixtures to isolate enantiomers .
  • Mechanistic Studies : Employ 29^{29}Si NMR to track silyl group migration, which may influence stereoselectivity .

Q. What factors affect the stability of the trimethylsilyl ether moiety under varying conditions?

  • Methodological Answer :

  • Acidic Conditions : TMS ethers hydrolyze rapidly in acidic media (pH < 3). Stabilize with inert atmospheres (N2_2) and anhydrous solvents .
  • Basic Conditions : Use mild bases (e.g., Et3_3N) to avoid deprotection. Strong bases (e.g., NaOH) cleave Si-O bonds .
  • Thermal Stability : Monitor via thermogravimetric analysis (TGA); degradation typically occurs above 150°C .

Q. How should discrepancies in reported reaction yields be systematically investigated?

  • Methodological Answer :

  • Variable Screening : Test solvent purity (e.g., anhydrous THF vs. technical grade), catalyst loadings, and reaction times. For example, extended reaction durations (3+ days) may improve yields in sterically hindered systems .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., silyl ether hydrolysis derivatives) .
  • Reproducibility Protocols : Standardize inert atmosphere protocols (argon/vacuum cycles) to minimize moisture interference .

Q. What computational approaches predict reactivity in nucleophilic additions involving the nitrile group?

  • Methodological Answer :

  • DFT Calculations : Model transition states for cyanide displacement reactions using software like Gaussian. Focus on orbital interactions (LUMO of C≡N) .
  • Molecular Dynamics Simulations : Assess solvent effects (e.g., THF polarity) on reaction kinetics .
  • Benchmarking : Compare computed activation energies with experimental data from kinetic studies (e.g., Arrhenius plots) .

Data Contradiction Analysis

Issue Possible Causes Resolution Strategies References
Varied NMR chemical shiftsSolvent polarity, temperature fluctuationsStandardize deuterated solvents and probe temps
Conflicting crystallography dataPolymorphism or crystal packing differencesRecrystallize from alternative solvent systems
Discrepant reaction yieldsTrace moisture or oxygen contaminationImplement rigorous drying/purging protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile
Reactant of Route 2
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5,5-Dimethyl-3-((trimethylsilyl)oxy)tetrahydrofuran-3-carbonitrile

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